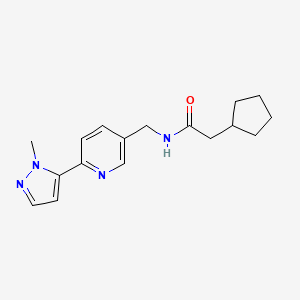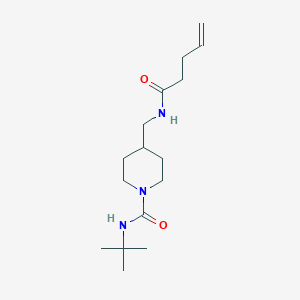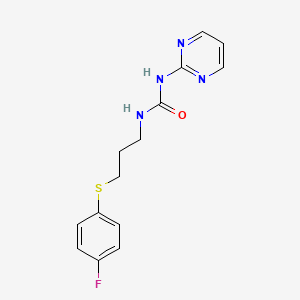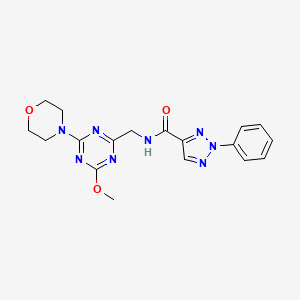![molecular formula C19H20N6O4 B2686364 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 1021263-51-3](/img/structure/B2686364.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antihistaminic Activity
Research has explored the synthesis of fused pyridazines, including [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives, for their antihistaminic activity and ability to inhibit eosinophil infiltration. These compounds, particularly when incorporating piperazine or piperidine with a benzhydryl group and a suitable spacer, exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. For instance, the compound TAK-427, a derivative undergoing clinical trials, showcases both antihistaminic and anti-inflammatory activities, suggesting its potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Applications
Another area of research focuses on the antimicrobial properties of [1,2,4]triazole derivatives. Synthesized compounds have shown good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This includes the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their Schiff base derivatives, which displayed promising antimicrobial activities in screening tests (Bektaş et al., 2007).
Antiproliferative and Antidiabetic Effects
Further studies have delved into the antiproliferative effects of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives on endothelial and tumor cells. Compounds in this class have demonstrated the ability to inhibit the proliferation of these cells, underscoring their potential in cancer treatment research (Ilić et al., 2011). Additionally, derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, offering a promising avenue for anti-diabetic drug development. Some synthesized compounds have exhibited excellent antioxidant and insulinotropic activities, further supporting their utility in managing diabetes (Bindu et al., 2019).
Structural and Molecular Analysis
Research into the structural and molecular aspects of [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as those incorporating chloro- and methylphenoxy groups, has provided insights into their pharmaceutical significance. Studies involving density functional theory calculations, Hirshfeld surface analysis, and energy frameworks have aided in understanding the molecular interactions and stability of these compounds, laying the groundwork for further pharmaceutical applications (Sallam et al., 2021).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-13(29-14-2-3-15-16(10-14)28-12-27-15)19(26)24-8-6-23(7-9-24)18-5-4-17-21-20-11-25(17)22-18/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUZVTBXKMGQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2686281.png)
![5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2686282.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2686283.png)
![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686286.png)

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/no-structure.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)
![2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2686296.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2686301.png)
![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)


